molecular formula C11H11N5OS3 B1306555 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide CAS No. 775297-25-1

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide

Cat. No.: B1306555
CAS No.: 775297-25-1
M. Wt: 325.4 g/mol
InChI Key: BESDMUYVWIAYHV-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide is a useful research compound. Its molecular formula is C11H11N5OS3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing polyfunctionally substituted heterocyclic compounds derived from similar chemical structures. For example, studies have demonstrated the synthesis of different heterocyclic derivatives featuring coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings. These synthesized compounds have been evaluated for their antimicrobial and surface activities, showing the compound's versatility in creating various bioactive molecules (R. El-Sayed, Amani Shaldom, Layla Al Mazrouee, 2015).

Anticancer and Antitumor Applications

Further investigations into derivatives of thiadiazole have shown potential in anticancer applications. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and evaluated as glutaminase inhibitors. These studies revealed that certain analogs retained the potency of known inhibitors, presenting opportunities to improve drug-like properties for cancer treatment (K. Shukla et al., 2012).

Antifibrotic and Anticancer Activities

Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activities. Notably, compounds exhibited significant reduction in fibroblast viability without possessing anticancer effects, suggesting a selective antifibrotic potential. This research identifies thiazolidinone derivatives as candidates for further testing in antifibrotic therapies (D. Kaminskyy et al., 2016).

Insecticidal Assessment

The versatility of thiadiazole derivatives extends to insecticidal applications. New heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural pest control (A. Fadda et al., 2017).

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 2-amino-5-mercapto-1,3,4-thiadiazole , which has been studied for its electrochemical behavior . .

Mode of Action

It’s known that the compound exhibits an “electron transfer + chemical reaction (ec) mechanism” in electrochemical studies . This suggests that the compound may interact with its targets through electron transfer, leading to subsequent chemical reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 2-amino-5-mercapto-1,3,4-thiadiazole , it may potentially influence similar biochemical pathways.

Biochemical Analysis

Biochemical Properties

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form strong bonds with specific enzymes, thereby influencing their activity. For instance, it has been observed to interact with enzymes involved in redox reactions, such as oxidoreductases, by modulating their electron transfer processes . Additionally, the compound can bind to proteins involved in cellular signaling pathways, thereby affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound can inhibit or activate enzyme activity by binding to their active sites or allosteric sites, thereby modulating their catalytic functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in cell viability, proliferation, and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of metabolic intermediates, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS3/c1-5-6(2)19-9(7(5)3-12)14-8(17)4-18-11-16-15-10(13)20-11/h4H2,1-2H3,(H2,13,15)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDMUYVWIAYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329202
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

775297-25-1
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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